Cas no 228092-35-1 (ethyl 4-amino-4-phenylbutanoate)

ethyl 4-amino-4-phenylbutanoate 化学的及び物理的性質
名前と識別子
-
- 4-Amino-4-phenylbutanoic acid ethyl ester
- EN300-938057
- SCHEMBL8174741
- ethyl 4-amino-4-phenylbutanoate
- 228092-35-1
-
- MDL: MFCD12159483
- インチ: 1S/C12H17NO2/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h3-7,11H,2,8-9,13H2,1H3
- InChIKey: RKWSJKYIIYLNLN-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(CCC(C1C=CC=CC=1)N)=O
計算された属性
- せいみつぶんしりょう: 207.125928785g/mol
- どういたいしつりょう: 207.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 52.3Ų
ethyl 4-amino-4-phenylbutanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-938057-0.05g |
ethyl 4-amino-4-phenylbutanoate |
228092-35-1 | 95.0% | 0.05g |
$480.0 | 2025-02-21 | |
Enamine | EN300-938057-1.0g |
ethyl 4-amino-4-phenylbutanoate |
228092-35-1 | 95.0% | 1.0g |
$571.0 | 2025-02-21 | |
Enamine | EN300-938057-0.25g |
ethyl 4-amino-4-phenylbutanoate |
228092-35-1 | 95.0% | 0.25g |
$525.0 | 2025-02-21 | |
Enamine | EN300-938057-2.5g |
ethyl 4-amino-4-phenylbutanoate |
228092-35-1 | 95.0% | 2.5g |
$1118.0 | 2025-02-21 | |
Enamine | EN300-938057-10.0g |
ethyl 4-amino-4-phenylbutanoate |
228092-35-1 | 95.0% | 10.0g |
$2454.0 | 2025-02-21 | |
Enamine | EN300-938057-0.5g |
ethyl 4-amino-4-phenylbutanoate |
228092-35-1 | 95.0% | 0.5g |
$548.0 | 2025-02-21 | |
Enamine | EN300-938057-0.1g |
ethyl 4-amino-4-phenylbutanoate |
228092-35-1 | 95.0% | 0.1g |
$502.0 | 2025-02-21 | |
Enamine | EN300-938057-1g |
ethyl 4-amino-4-phenylbutanoate |
228092-35-1 | 1g |
$571.0 | 2023-09-01 | ||
Enamine | EN300-938057-10g |
ethyl 4-amino-4-phenylbutanoate |
228092-35-1 | 10g |
$2454.0 | 2023-09-01 | ||
Enamine | EN300-938057-5.0g |
ethyl 4-amino-4-phenylbutanoate |
228092-35-1 | 95.0% | 5.0g |
$1654.0 | 2025-02-21 |
ethyl 4-amino-4-phenylbutanoate 関連文献
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
ethyl 4-amino-4-phenylbutanoateに関する追加情報
Ethyl 4-Amino-4-Phenylbutanoate (CAS No. 228092-35-1): An Overview of Its Properties, Applications, and Recent Research
Ethyl 4-amino-4-phenylbutanoate (CAS No. 228092-35-1) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, characterized by its unique structure and properties, has shown promise in various applications, from synthetic intermediates to potential therapeutic agents.
The chemical structure of ethyl 4-amino-4-phenylbutanoate consists of an ethyl ester group attached to a butanoic acid backbone, with an amino group and a phenyl ring substituent. This combination of functional groups imparts distinct chemical and physical properties that make it an attractive candidate for a wide range of applications.
In terms of physical properties, ethyl 4-amino-4-phenylbutanoate is a colorless to pale yellow liquid with a characteristic odor. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water. The compound's melting point is around -30°C, and its boiling point is approximately 180°C at reduced pressure.
The synthesis of ethyl 4-amino-4-phenylbutanoate can be achieved through various routes, including the reaction of 4-amino-4-phenylbutanoic acid with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. Alternatively, it can be synthesized via the reductive amination of 4-oxo-4-phenylbutyric acid ethyl ester with ammonia or ammonium formate.
One of the key areas where ethyl 4-amino-4-phenylbutanoate has shown significant potential is in pharmaceutical research. Recent studies have explored its use as an intermediate in the synthesis of drugs targeting various diseases. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of ethyl 4-amino-4-phenylbutanoate exhibit potent anti-inflammatory and analgesic properties, making them promising candidates for the development of new pain management therapies.
In addition to its pharmaceutical applications, ethyl 4-amino-4-phenylbutanoate has been investigated for its use in the synthesis of advanced materials. Researchers at the University of California, Berkeley, have demonstrated that this compound can serve as a building block for the preparation of functional polymers with unique mechanical and thermal properties. These polymers have potential applications in areas such as drug delivery systems and tissue engineering.
The biological activity of ethyl 4-amino-4-phenylbutanoate has also been a subject of interest. A study published in the European Journal of Medicinal Chemistry found that this compound exhibits moderate cytotoxic activity against several cancer cell lines, including breast cancer and colon cancer cells. While further research is needed to fully understand its mechanism of action and potential therapeutic applications, these preliminary findings are encouraging.
Safety and environmental considerations are crucial when handling any chemical compound. According to safety data sheets (SDS), ethyl 4-amino-4-phenylbutanoate should be handled with care to avoid skin contact and inhalation. It is recommended to use appropriate personal protective equipment (PPE) such as gloves and safety goggles when working with this compound. Additionally, proper disposal methods should be followed to minimize environmental impact.
In conclusion, ethyl 4-amino-4-phenylbutanoate (CAS No. 228092-35-1) is a multifaceted compound with a wide range of potential applications in pharmaceuticals, materials science, and other fields. Ongoing research continues to uncover new possibilities for its use, highlighting its importance as a valuable chemical entity in modern scientific research.
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